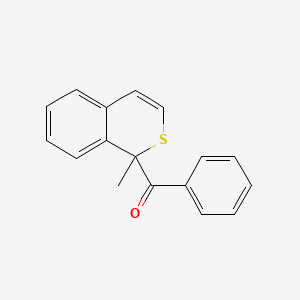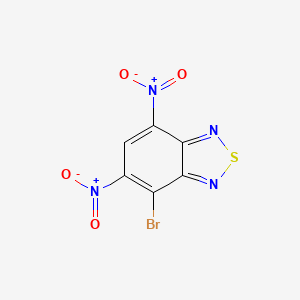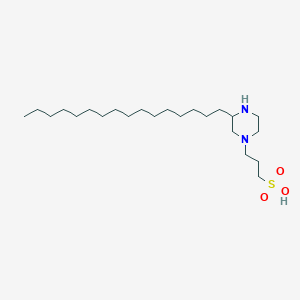
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a hexadecyl chain and a propane-1-sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of hexadecylamine with piperazine, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The hexadecyl chain allows it to integrate into lipid bilayers, while the sulfonic acid group can interact with various functional groups on proteins and other biomolecules. This dual functionality makes it a versatile compound in both biological and chemical contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
Uniqueness
Compared to similar compounds, 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid stands out due to its long hexadecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
90019-05-9 |
|---|---|
Molekularformel |
C23H48N2O3S |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
3-(3-hexadecylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C23H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-22-25(20-18-24-23)19-16-21-29(26,27)28/h23-24H,2-22H2,1H3,(H,26,27,28) |
InChI-Schlüssel |
IJXRRAPFOSQTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


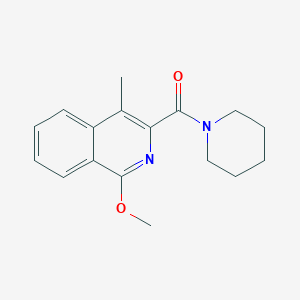
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
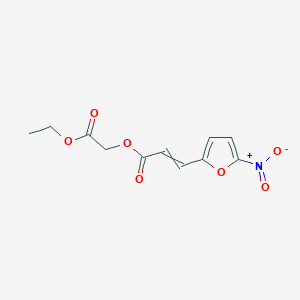
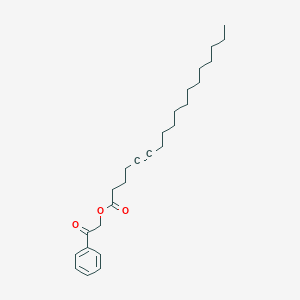
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
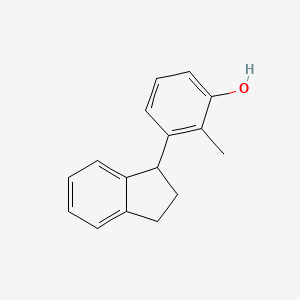

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
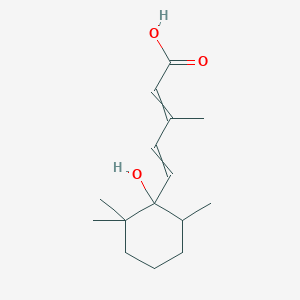
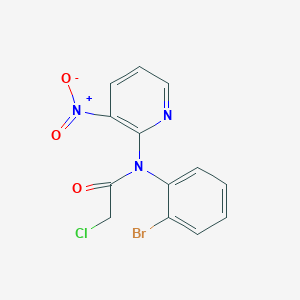
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
